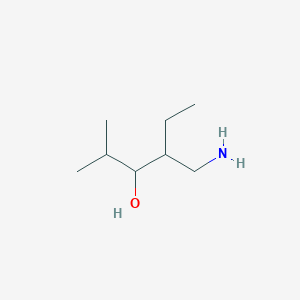

4-(Aminomethyl)-2-methylhexan-3-ol

Description

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-(aminomethyl)-2-methylhexan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-4-7(5-9)8(10)6(2)3/h6-8,10H,4-5,9H2,1-3H3 |

InChI Key |

WBLSXFQGHGBPNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4-Methylhexan-3-one

The initial step employs 4-methylhexan-3-one, which can be synthesized via alkylation or oxidation of suitable precursors, or obtained commercially.

Formation of Iminium Intermediate

- Reaction: The ketone reacts with formaldehyde and ammonia under acidic or basic catalysis to form an iminium ion intermediate.

- Conditions: Typically conducted at 50-70°C in ethanol or methanol as solvents, with catalysts such as acetic acid or sodium hydroxide.

- Reaction Scheme:

4-Methylhexan-3-one + Formaldehyde + Ammonia → Iminium ion

Reduction to Aminomethyl Alcohol

- Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Conditions: Performed at low temperatures (0-25°C) to selectively reduce the iminium ion to the amino alcohol.

- Outcome: Formation of 4-(Aminomethyl)-2-methylhexan-3-ol.

Table 1: Summary of Reaction Conditions for Reductive Amination

| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Iminium formation | Formaldehyde, NH₃ | Ethanol | Acidic/basic | 50-70°C | - |

| Reduction | NaBH₄ | Methanol | - | 0-25°C | 70-85 |

Synthesis via Nucleophilic Substitution on a Suitable Halogenated Intermediate

Overview:

Another viable route involves preparing a halogenated precursor, such as 4-methylhexan-3-yl halide, followed by nucleophilic substitution with aminomethyl reagents.

Preparation of Halogenated Intermediate

- Method: Chlorination or bromination of 4-methylhexan-3-one or its derivatives.

- Reaction Conditions: Use of N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) under controlled temperature to obtain 4-methylhexan-3-yl halides.

Nucleophilic Substitution with Aminomethyl Source

- Reagents: Formaldehyde derivatives or aminomethyl compounds like aminomethyl chloride.

- Reaction: Nucleophilic attack on the halogenated intermediate under basic conditions.

- Conditions: Reactions typically occur at 60-80°C in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

4-Methylhexan-3-yl halide + Aminomethyl reagent → this compound

Note: The substitution step may require subsequent reduction or hydrolysis to obtain the free amino alcohol.

Industrial-Scale Synthesis via Multi-Step Protocols

Overview:

For large-scale production, process optimization involves continuous flow reactors, improved catalysts, and high-yield reaction conditions.

Multi-Step Process Summary:

Reaction Optimization:

| Parameter | Optimization Strategy | Impact |

|---|---|---|

| Temperature | Controlled within 50-80°C | Maximize yield, minimize side reactions |

| Catalysts | Use of phase-transfer catalysts or Lewis acids | Enhance reaction rate and selectivity |

| Solvent | Polar aprotic solvents | Improve solubility and reaction efficiency |

Notes on Reaction Conditions and Purification

- Reaction Temperature: Typically maintained between 50-80°C for optimal conversion.

- Catalysts: Acidic catalysts (e.g., acetic acid) or basic catalysts (e.g., sodium hydroxide) are employed depending on the step.

- Solvent Choice: Ethanol, methanol, acetonitrile, or DMF are common solvents.

- Purification: Crude products are purified through column chromatography, recrystallization, or distillation.

Data Table: Summary of Methods and Conditions

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Reductive Amination | 4-Methylhexan-3-one | Formaldehyde, NH₃, NaBH₄ | 50-70°C, ethanol | 70-85% | Widely used in laboratory synthesis |

| Halogenation & Substitution | 4-Methylhexan-3-one | NBS or SOCl₂, aminomethyl chloride | 60-80°C, polar aprotic solvent | 60-75% | Suitable for scale-up |

| Multi-step Industrial | Various | Multiple reagents | Optimized per step | >80% overall | Process intensification |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(Aminomethyl)-2-methylhexan-3-one.

Reduction: Formation of 4-(Aminomethyl)-2-methylhexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Aminomethyl)-2-methylhexan-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-methylhexan-3-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

(S)-3-Aminohexan-1-ol hydrochloride (CAS 42042-68-2): Features an amino group at the 3-position and a hydroxyl group at the 1-position, with a hydrochloride salt enhancing solubility .

4-Aminocyclohexan-1-ol (CAS 4048-33-3): A cyclic analog with amino and hydroxyl groups in trans configuration, influencing rigidity and hydrogen-bonding capacity .

(3R,4S)-4-Aminooxan-3-ol hydrochloride (CAS 1096594-11-4): A cyclic ether with amino and hydroxyl groups, offering conformational constraints and salt-derived stability .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Key Functional Groups | Structural Features |

|---|---|---|---|

| 4-(Aminomethyl)-2-methylhexan-3-ol | C8H19NO | -OH, -CH2NH2, -CH3 | Branched aliphatic chain |

| (S)-3-Aminohexan-1-ol HCl | C6H14ClNO | -OH, -NH3+Cl⁻ | Linear chain, hydrochloride salt |

| 4-Aminocyclohexan-1-ol | C6H13NO | -OH, -NH2 (trans) | Cyclohexane ring |

| (3R,4S)-4-Aminooxan-3-ol HCl | C5H12ClNO2 | -OH, -NH3+Cl⁻, ether oxygen | Oxane ring, stereospecific centers |

Physicochemical Properties

- Solubility: The aminomethyl group in this compound likely improves water solubility relative to 4-methyl-2-hexanol (), which lacks polar substituents.

- Boiling Point: Branched analogs (e.g., 4-methyl-2-hexanol) typically have lower boiling points than linear isomers; the aminomethyl group may counteract this trend by introducing hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.